

Application Note and Protocol: Synthesis of 6-Bromo-2-nitropyridin-3-ol

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Compound of Interest

Compound Name: **6-Bromo-2-nitropyridin-3-ol**

Cat. No.: **B1291309**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **6-Bromo-2-nitropyridin-3-ol** from 2-nitropyridin-3-ol via electrophilic aromatic substitution. This synthesis is a crucial step in the development of various pharmaceutical compounds, leveraging the versatile reactivity of the resulting molecule.

Introduction

6-Bromo-2-nitropyridin-3-ol is a key intermediate in medicinal chemistry, offering multiple points for further functionalization. The bromination of 2-nitropyridin-3-ol is an electrophilic aromatic substitution. The hydroxyl group at the 3-position is a strong activating group, directing incoming electrophiles to the ortho (4-position) and para (6-position) positions. Concurrently, the nitro group at the 2-position and the pyridine nitrogen are deactivating groups. The regioselectivity of the bromination is therefore controlled by the interplay of these electronic and steric effects, with the 6-position being the most favorable site for substitution. Common brominating agents for such activated systems include N-bromosuccinimide (NBS) and elemental bromine.^[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **6-Bromo-2-nitropyridin-3-ol**.

Parameter	Value
Reactants	
2-nitropyridin-3-ol	1.0 eq
N-Bromosuccinimide (NBS)	1.1 eq
Solvent	Acetonitrile
Reaction Temperature	0 °C to Room Temperature
Reaction Time	2-4 hours
Typical Yield	75-85%

Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of **6-Bromo-2-nitropyridin-3-ol**.

Materials:

- 2-nitropyridin-3-ol ($C_5H_4N_2O_3$, MW: 140.09 g/mol)
- N-Bromosuccinimide (NBS) ($C_4H_4BrNO_2$, MW: 177.98 g/mol)
- Acetonitrile (CH_3CN)
- Saturated aqueous sodium bicarbonate solution ($NaHCO_3$)
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexane
- Round-bottom flask

- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Thin Layer Chromatography (TLC) plates (silica gel)
- Rotary evaporator
- Flash column chromatography system

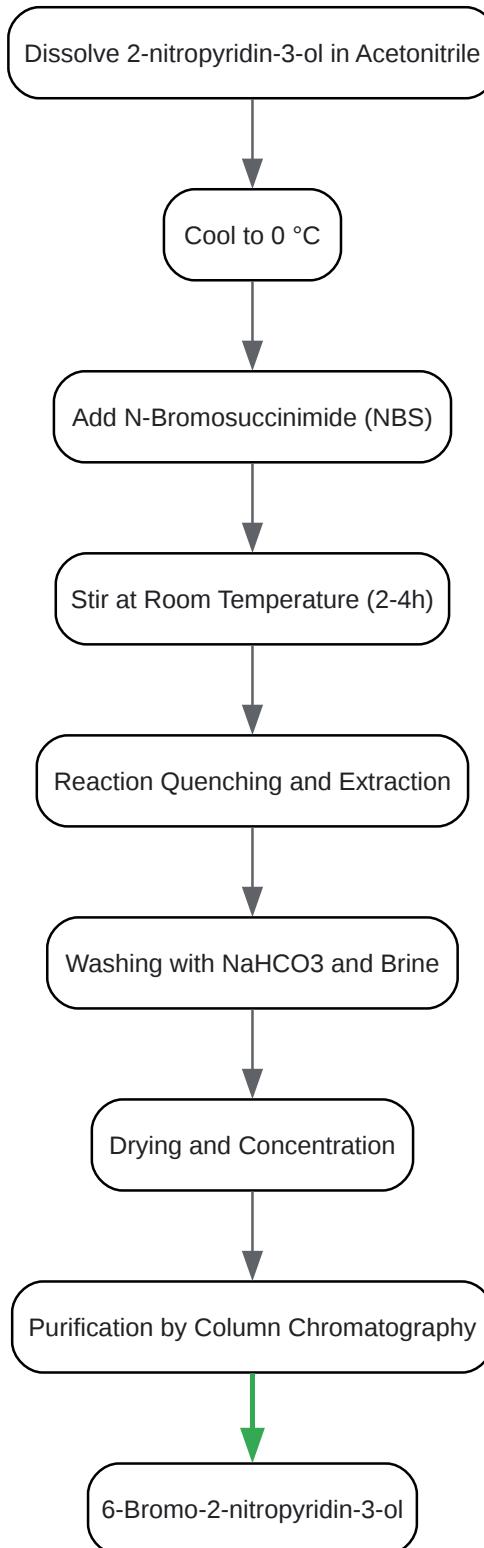
Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-nitropyridin-3-ol (1.0 eq.) in anhydrous acetonitrile.
- Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.1 eq.) portion-wise over 15-30 minutes, ensuring the temperature is maintained below 5 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
- Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **6-Bromo-2-nitropyridin-3-ol**.

Visualizations

Experimental Workflow

Experimental Workflow for the Synthesis of 6-Bromo-2-nitropyridin-3-ol



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References

- 1. Bromination - Common Conditions [commonorganicchemistry.com]
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